2-Amino-4-hydroxybenzenesulfonic acid
Overview
Description
It appears as a white to yellow crystalline powder and is soluble in water but insoluble in organic solvents . This compound is commonly used as an intermediate in the synthesis of dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-hydroxybenzenesulfonic acid typically involves the reduction of 2-nitrophenol-4-sulfonic acid. There are two main methods for this reduction:
Iron Powder Reduction: This method involves the reduction of 2-nitrophenol-4-sulfonic acid using iron powder in an acidic medium.
Industrial Production Methods
In industrial settings, the production of this compound often follows the hydrogenation method due to its higher yield and efficiency. The process involves dissolving 2-nitrophenol-4-sulfonic acid in water, adjusting the pH with sodium hydroxide, and then hydrogenating the solution under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-hydroxybenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be further reduced to form amines and other reduced products.
Substitution: The amino and hydroxyl groups on the benzene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include iron powder and hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and acyl chlorides are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-4-hydroxybenzenesulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-4-hydroxybenzenesulfonic acid involves its ability to undergo various chemical reactions due to the presence of amino and hydroxyl groups on the benzene ring. These functional groups allow it to participate in oxidation, reduction, and substitution reactions, making it a versatile intermediate in chemical synthesis .
Comparison with Similar Compounds
2-Amino-4-hydroxybenzenesulfonic acid can be compared with other similar compounds such as:
2-Aminophenol: Similar structure but lacks the sulfonic acid group, making it less soluble in water.
4-Aminophenol: Similar structure but the amino group is in the para position relative to the hydroxyl group, affecting its reactivity.
2-Hydroxybenzenesulfonic acid: Lacks the amino group, making it less reactive in certain chemical reactions
These comparisons highlight the unique properties of this compound, particularly its solubility in water and its reactivity due to the presence of both amino and hydroxyl groups.
Properties
IUPAC Name |
2-amino-4-hydroxybenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3,8H,7H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMZHAPPSICVQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207288 | |
Record name | 2-Amino-4-hydroxybenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5857-93-2 | |
Record name | 2-Amino-4-hydroxybenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005857932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-hydroxybenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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